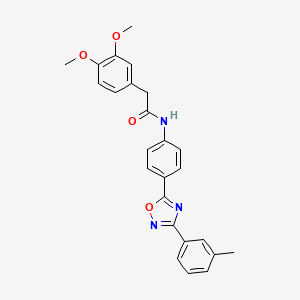
2-(3,4-dimethoxyphenyl)-N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethoxyphenyl)-N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry. This compound is also known as DMPOA and belongs to the class of oxadiazole derivatives.
Mechanism of Action
The exact mechanism of action of DMPOA is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. DMPOA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. DMPOA has also been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Additionally, DMPOA has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
DMPOA has been shown to exert various biochemical and physiological effects in the body. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). DMPOA has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, DMPOA has been reported to improve glucose tolerance and insulin sensitivity in animal models.
Advantages and Limitations for Lab Experiments
DMPOA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DMPOA also exhibits potent pharmacological activity at relatively low concentrations, making it a useful tool for studying various biological processes. However, there are also some limitations associated with the use of DMPOA in lab experiments. One of the main limitations is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, DMPOA has not been extensively studied for its potential toxicity, and its long-term effects on human health are not fully understood.
Future Directions
There are several future directions for research on DMPOA. One potential area of investigation is its potential as a therapeutic agent for Alzheimer's disease. DMPOA has been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the production of amyloid-beta peptides, which are thought to play a key role in the pathogenesis of Alzheimer's disease. Additionally, DMPOA has been shown to improve cognitive function in animal models of Alzheimer's disease. Another potential area of investigation is the development of DMPOA analogs with improved solubility and pharmacokinetic properties. Finally, DMPOA could be studied for its potential as a therapeutic agent for other diseases such as cancer and diabetes.
Synthesis Methods
DMPOA can be synthesized by the reaction of 3,4-dimethoxybenzaldehyde and 3-(4-amino-phenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole in the presence of acetic anhydride and pyridine. The resulting intermediate is then reacted with acetyl chloride to obtain the final product, DMPOA. The purity of the product can be confirmed by various analytical techniques such as HPLC, NMR, and mass spectrometry.
Scientific Research Applications
DMPOA has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various pharmacological activities such as anti-inflammatory, analgesic, and anti-cancer properties. DMPOA has also been shown to possess potent anticonvulsant activity in animal models. Furthermore, DMPOA has been investigated for its potential as a diagnostic and therapeutic agent for Alzheimer's disease.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-16-5-4-6-19(13-16)24-27-25(32-28-24)18-8-10-20(11-9-18)26-23(29)15-17-7-12-21(30-2)22(14-17)31-3/h4-14H,15H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKSXXCJSOAJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-2-methyl-N'-(4-(methylthio)benzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/no-structure.png)
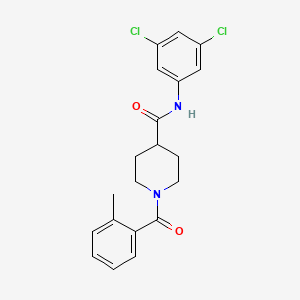
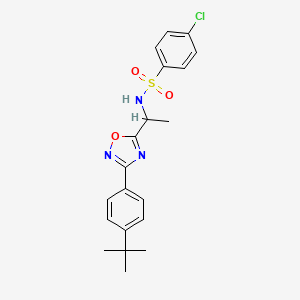

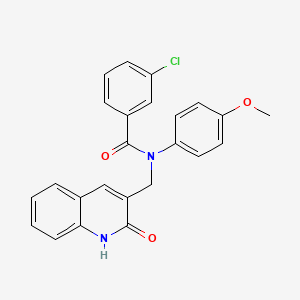
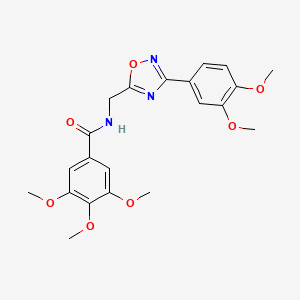
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide](/img/structure/B7698465.png)
![N-(2-methoxy-5-{[(pyridin-4-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7698472.png)
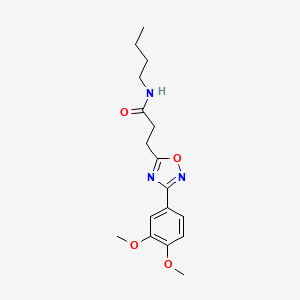
![(E)-N'-((1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7698480.png)
![5-oxo-3-phenyl-N-[3-(propan-2-yloxy)propyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698501.png)

![3,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7698511.png)